molecular formula C9H10BrFMgO B12642680 4-Fluoro-3-iso-propoxyphenylmagnesium bromide, 0.5M 2-MeTHF

4-Fluoro-3-iso-propoxyphenylmagnesium bromide, 0.5M 2-MeTHF

Cat. No.: B12642680
M. Wt: 257.38 g/mol
InChI Key: LZHRRVHCIIGZKL-UHFFFAOYSA-M
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Description

4-Fluoro-3-iso-propoxyphenylmagnesium bromide, 0.5M 2-MeTHF is an organometallic compound that is widely used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds by reacting with electrophiles. This compound is dissolved in 2-methyltetrahydrofuran (2-MeTHF), a solvent known for its low toxicity and environmental benefits compared to traditional solvents like tetrahydrofuran (THF).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iso-propoxyphenylmagnesium bromide typically involves the reaction of 4-Fluoro-3-iso-propoxyphenyl bromide with magnesium metal in the presence of 2-MeTHF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions often include:

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to ensure complete reaction.

    Catalysts: Sometimes iodine is used to activate the magnesium.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. Continuous flow reactors are often employed to enhance the efficiency and safety of the process. The use of 2-MeTHF as a solvent is particularly advantageous in industrial settings due to its lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iso-propoxyphenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones.

    Halides: Alkyl and aryl halides.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

4-Fluoro-3-iso-propoxyphenylmagnesium bromide is used in various fields of scientific research:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for research purposes.

    Medicine: For the synthesis of pharmaceutical intermediates.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the Grignard reagent forms a bond with the carbon atom, making it highly reactive towards electrophiles. This reactivity is utilized in forming new carbon-carbon bonds, which is a fundamental step in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylmagnesium bromide
  • 4-Fluoro-3-iso-pentyloxyphenylmagnesium bromide

Uniqueness

4-Fluoro-3-iso-propoxyphenylmagnesium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The use of 2-MeTHF as a solvent also enhances its environmental profile compared to similar compounds dissolved in traditional solvents like THF.

Properties

Molecular Formula

C9H10BrFMgO

Molecular Weight

257.38 g/mol

IUPAC Name

magnesium;1-fluoro-2-propan-2-yloxybenzene-4-ide;bromide

InChI

InChI=1S/C9H10FO.BrH.Mg/c1-7(2)11-9-6-4-3-5-8(9)10;;/h3,5-7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

LZHRRVHCIIGZKL-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

Origin of Product

United States

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